Neurosporaxanthin

Bioavailability Pharmacokinetics Provitamin A

Resolving analytical challenges in fungal carotenoid QC: Generic C40 standards fail baseline separation from neutral precursors under reversed-phase HPLC. Neurosporaxanthin (CAS 2468-88-4), a C35 carboxylic apocarotenoid, addresses this with distinct retention behavior driven by its terminal -COOH. • Reference standard for AMV and QC of Neurospora/Fusarium carotenoid extracts. • Higher oral bioavailability than β-carotene in murine models; validated provitamin A activity. • Supplied with full characterization data; custom synthesis available.

Molecular Formula C35H46O2
Molecular Weight 498.7 g/mol
CAS No. 2468-88-4
Cat. No. B1200220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurosporaxanthin
CAS2468-88-4
Synonymsneurosporaxanthin
Molecular FormulaC35H46O2
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C
InChIInChI=1S/C35H46O2/c1-27(17-11-19-29(3)21-13-22-32(6)34(36)37)15-9-10-16-28(2)18-12-20-30(4)24-25-33-31(5)23-14-26-35(33,7)8/h9-13,15-22,24-25H,14,23,26H2,1-8H3,(H,36,37)/b10-9+,17-11+,18-12+,21-13+,25-24+,27-15+,28-16+,29-19+,30-20+,32-22+
InChIKeyUGJYMKZYSUMAKJ-ZGMBEONKSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neurosporaxanthin Sourcing and Research Overview


Neurosporaxanthin (CAS 2468-88-4), also known as β-apo-4'-carotenoic acid, is a carboxylic C35 apocarotenoid produced by filamentous fungi of the genera Neurospora and Fusarium [1]. It represents the end-product of the fungal carotenoid biosynthetic pathway and is distinguished from common C40 carotenoids by its terminal carboxylic acid moiety and shorter conjugated polyene chain [2]. This unique structural configuration imparts increased polarity relative to neutral carotenes and confers both provitamin A activity and distinct analytical behavior, positioning Neurosporaxanthin as a specialized reference standard for HPLC method development and a candidate for functional food additive research [3].

Analytical Workflow HPLC reference standard for fungal carotenoid profiling
Research Model Provitamin A and functional food research context
Physicochemical Attribute Carboxylic apocarotenoid with distinct polarity requires method adaptation

Neurosporaxanthin vs. Generic Carotenoids


Generic substitution with common carotenoids such as β-carotene, astaxanthin, or lycopene is not scientifically defensible in applications requiring Neurosporaxanthin's specific attributes. Neurosporaxanthin's terminal carboxylic acid group fundamentally alters its physicochemical properties compared to neutral carotenes and hydroxylated xanthophylls, manifesting in distinct HPLC retention behavior under standard reversed-phase conditions—necessitating specialized gradient elution methods to separate it from co-occurring neutral carotenoid precursors [1]. Furthermore, Neurosporaxanthin's C35 apocarotenoid structure and carboxylic terminus confer a unique in vivo absorption and metabolic fate: it exhibits demonstrably higher oral bioavailability than β-carotene and β-cryptoxanthin in murine models, and is cleaved by both BCO1 and BCO2 enzymes to yield vitamin A [2]. Substituting a generic C40 carotenoid reference standard or bioactive compound would invalidate analytical method validation, compromise pharmacokinetic study conclusions, and misrepresent functional efficacy in antioxidant or provitamin A applications [3].

Analytical Method Context

Carboxylic acid group alters HPLC retention; generic C40 carotenoid standards require different elution conditions, potentially invalidating method transfer.

Metabolic Fate Context

Dual BCO1/BCO2 cleavage and apocarotenoid metabolism differ from common carotenoids; pharmacokinetic study conclusions may be compromised if substituted.

Exposure Context

Reported higher oral bioavailability and provitamin A conversion may not be reproduced with β-carotene or lycopene, requiring compound-specific validation.

Neurosporaxanthin Quantitative Differentiation


Bioavailability Superiority over β-Carotene

In a controlled murine feeding study, Neurosporaxanthin demonstrated superior oral bioavailability compared to both β-carotene and β-cryptoxanthin. The study quantified significantly higher tissue accumulation and correspondingly lower fecal elimination of Neurosporaxanthin relative to these common provitamin A carotenoids, establishing a quantifiable differentiation in absorption and retention [1].

In Vivo Accumulation
Head-to-head
Reported higher tissue accumulation compared to β-carotene and β-cryptoxanthin
Supports exposure-model research context
Murine Bco1−/−Bco2−/− model; directionality only
Bioavailability Pharmacokinetics Provitamin A Functional Food

Provitamin A Activity Equivalent to β-Carotene

In a comparative in vivo murine feeding study, wild-type mice administered Neurosporaxanthin produced comparable amounts of vitamin A to mice administered β-carotene, the reference provitamin A carotenoid. This demonstrates that despite its C35 apocarotenoid structure and carboxylic acid group, Neurosporaxanthin exhibits provitamin A activity equivalent to the dietary standard [1].

Provitamin A Formation
Head-to-head
Comparable vitamin A production to β-carotene in wild-type mice
Supports provitamin A research equivalence context
Wild-type murine feeding study
Vitamin A Nutritional Biochemistry Functional Food Provitamin A Carotenoids

Dual BCO1 and BCO2 Cleavage Specificity

In vitro enzymatic assays demonstrated that purified murine BCO1 and BCO2 enzymes both cleave Neurosporaxanthin. BCO1 cleaves at the 15,15' position, while BCO2 cleaves at the 9',10' position, producing distinct apocarotenoid products. This dual substrate specificity is not uniformly observed among carotenoids and establishes a unique metabolic processing pathway for Neurosporaxanthin [1].

Enzymatic Cleavage
Method context
Cleaved by both BCO1 (15,15') and BCO2 (9',10')
Dual cleavage may generate distinct apocarotenoid metabolites
In vitro murine enzyme assays
Enzymology Metabolism Carotenoid Cleavage Biochemistry

Singlet Oxygen Quenching Capacity

In singlet oxygen absorption capacity (SOAC) assays conducted in organic solvent, Neurosporaxanthin-rich extracts (ca. 8 mg NX/g dry mass) exhibited significantly higher quenching activity against singlet oxygen [O2(1Δg)] compared to Neurosporaxanthin-poor extracts derived from complemented strains under identical conditions [1]. The study employed a direct comparative design, using extracts with high versus low NX content from genetically matched fungal cultures, thereby isolating NX's contribution to antioxidant capacity.

Singlet Oxygen Quenching
Head-to-head
NX-rich extract showed higher SOAC activity than NX-poor extract
Supports antioxidant capacity screening context
In organic solvent; exact IC50 not extracted
Antioxidant Singlet Oxygen Quenching Oxidative Stress In Vitro Assay

Free Radical Scavenging in Liposomes

Neurosporaxanthin-rich extracts demonstrated superior scavenging activity against different free radicals in both aqueous solution and liposomal systems compared to NX-poor extracts obtained from carS-complemented strains under identical conditions [1]. The liposomal assay is particularly relevant for predicting antioxidant behavior in biological membrane environments.

Free Radical Scavenging
Head-to-head
NX-rich extract scavenged radicals in aqueous and liposomal systems more effectively than NX-poor extract
Supports dual-phase antioxidant screening context
In vitro; multiple radical sources
Free Radical Scavenging Antioxidant Liposome In Vitro Assay

Biosynthesis in Fusarium vs. Neurospora

Comparative genetic and biochemical analyses in Fusarium fujikuroi and Neurospora crassa reveal that the final steps of Neurosporaxanthin biosynthesis differ in their reaction order between the two fungal species. In F. fujikuroi, targeted disruption of the carD gene (encoding the aldehyde dehydrogenase) results in loss of Neurosporaxanthin and accumulation of its precursor, β-apo-4'-carotenal, while in N. crassa the ylo-1 gene mediates a different sequence [1]. This species-specific pathway divergence is critical for researchers procuring Neurosporaxanthin for biosynthetic or metabolic engineering studies, as the choice of producing organism impacts the pathway logic and available genetic tools.

Biosynthetic Pathway Divergence
Class-level
F. fujikuroi and N. crassa exhibit different reaction orders for terminal steps
Species-specific pathway context may influence genetic engineering design
Data from gene disruption studies
Fungal Genetics Metabolic Engineering Biosynthesis Enzymology

Neurosporaxanthin Application Scenarios


HPLC Reference Standard for Fungal Carotenoids

Neurosporaxanthin serves as a critical reference standard for analytical method development, validation (AMV), and quality control (QC) applications in the analysis of fungal carotenoid extracts. Its unique polarity as a carboxylic apocarotenoid necessitates specialized reversed-phase HPLC gradient elution methods to achieve baseline separation from neutral carotene precursors [5]. Procuring a high-purity Neurosporaxanthin standard (e.g., from vendors such as SynZeal) is essential for the accurate identification, quantification, and method validation in studies of Neurospora crassa or Fusarium fujikuroi carotenogenesis [2]. This is directly supported by the established HPLC methodology that overcomes the challenges posed by polarity differences between this acidic xanthophyll and neutral carotenes [5].

Provitamin A Biofortification Candidate

Neurosporaxanthin is a promising candidate for functional food and feed additive development due to its validated provitamin A activity and superior oral bioavailability relative to β-carotene and β-cryptoxanthin [5]. In vivo murine studies confirm that Neurosporaxanthin yields comparable vitamin A levels to β-carotene while exhibiting enhanced tissue accumulation and reduced fecal elimination [5]. Industrial users should prioritize Neurosporaxanthin for vitamin A biofortification applications where enhanced absorption efficiency offers a quantifiable advantage over conventional provitamin A carotenoids.

Antioxidant and Oxidative Stress Research

For researchers investigating antioxidant mechanisms or oxidative stress mitigation, Neurosporaxanthin offers demonstrated activity in both lipophilic and aqueous environments. Neurosporaxanthin-rich extracts (ca. 8 mg NX/g dry mass) exhibit quantifiably higher singlet oxygen quenching (SOAC assay) and free radical scavenging capacity compared to NX-poor extracts under identical conditions [5]. This direct comparative evidence supports its use as a model compound for studying carboxylic apocarotenoid antioxidant function, particularly in studies involving liposomal membrane models [5].

Metabolic Engineering Target

Neurosporaxanthin represents the end-product of the fungal carotenoid pathway in Neurospora and Fusarium species, making it a key target for metabolic engineering studies. Procuring Neurosporaxanthin is essential for researchers validating the functional output of engineered strains. Notably, the biosynthetic pathway architecture differs between F. fujikuroi and N. crassa: in F. fujikuroi, the carD gene product catalyzes the terminal oxidation of β-apo-4'-carotenal to Neurosporaxanthin, and its disruption leads to precursor accumulation [5]. Researchers should specify the producing organism when procuring Neurosporaxanthin, as the genetic and enzymatic context may influence experimental design and data interpretation [5].

Application
Selection Property
Validation Focus
Fungal carotenoid HPLC analysis
Carboxylic apocarotenoid polarity profile
Gradient elution separation from neutral carotenes
Provitamin A fortification research
Reported in vivo provitamin A conversion
Bioavailability and tissue accumulation endpoints
Antioxidant mechanism studies
Reported singlet oxygen and free radical quenching
Lipophilic and aqueous phase activity comparison
Fungal carotenoid pathway engineering
Species-dependent terminal oxidation enzyme context
Aldehyde dehydrogenase gene product functional validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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